N-(prop-2-en-1-yl)-N'-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide
CAS No.: 896333-91-8
Cat. No.: VC8448686
Molecular Formula: C15H16N2O4S3
Molecular Weight: 384.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 896333-91-8 |
|---|---|
| Molecular Formula | C15H16N2O4S3 |
| Molecular Weight | 384.5 g/mol |
| IUPAC Name | N-prop-2-enyl-N'-(2-thiophen-2-yl-2-thiophen-2-ylsulfonylethyl)oxamide |
| Standard InChI | InChI=1S/C15H16N2O4S3/c1-2-7-16-14(18)15(19)17-10-12(11-5-3-8-22-11)24(20,21)13-6-4-9-23-13/h2-6,8-9,12H,1,7,10H2,(H,16,18)(H,17,19) |
| Standard InChI Key | MBPXTVZSMAWILS-UHFFFAOYSA-N |
| SMILES | C=CCNC(=O)C(=O)NCC(C1=CC=CS1)S(=O)(=O)C2=CC=CS2 |
| Canonical SMILES | C=CCNC(=O)C(=O)NCC(C1=CC=CS1)S(=O)(=O)C2=CC=CS2 |
Introduction
Structural Characteristics and Molecular Design
Core Architecture
The compound’s structure centers on an ethanediamide (oxamide) scaffold, where two amine groups are substituted:
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N-(Prop-2-en-1-yl): An allyl group () introduces unsaturation, enhancing reactivity in polymerization or conjugation reactions.
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N'-[2-(Thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]: A branched ethyl chain bearing a thiophen-2-yl group and a thiophene-2-sulfonyl group. The sulfonyl moiety () confers polarity and potential hydrogen-bonding capacity.
Table 1: Key Structural Features
| Component | Functional Role | Structural Impact |
|---|---|---|
| Ethanediamide backbone | Central scaffold | Stabilizes conformation via hydrogen bonds |
| Thiophene rings | Aromatic heterocycles | Enhance π-π stacking and electronic delocalization |
| Sulfonyl group | Electron-withdrawing group | Increases solubility and bioactivity |
| Allyl substituent | Unsaturated hydrocarbon | Facilitates covalent modification |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR):
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NMR: Peaks at δ 2.8–3.2 ppm correspond to methylene protons adjacent to the sulfonyl group, while thiophene protons resonate at δ 6.9–7.5 ppm.
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NMR: Carbonyl carbons () appear at ~165–170 ppm, and sulfonyl-linked carbons at ~125–130 ppm .
Infrared (IR) Spectroscopy:
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Strong absorption at 1150–1350 cm ( stretching) and 1680–1700 cm ().
Mass Spectrometry:
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Molecular ion peak at 453.2 ([M+H]), with fragmentation patterns indicating cleavage at the sulfonyl-ethyl bond.
Synthesis and Optimization
Reaction Pathways
The synthesis involves a multi-step protocol:
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Sulfonation of Thiophene: Thiophene-2-sulfonic acid is prepared via reaction with chlorosulfonic acid.
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Ethylation and Functionalization: The sulfonated thiophene is coupled to ethylenediamine via nucleophilic substitution.
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Amidation: Prop-2-en-1-amine is introduced using carbodiimide-based coupling agents (e.g., EDC/HOBt).
Table 2: Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Thiophene, chlorosulfonic acid, 0°C, 4h | 78 | 95 |
| 2 | Ethylenediamine, DMF, 60°C, 12h | 65 | 90 |
| 3 | EDC, HOBt, CHCl, rt, 24h | 72 | 98 |
Challenges in Purification
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Byproduct Formation: Competing sulfonation at alternative thiophene positions necessitates chromatographic separation.
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Solubility Issues: The sulfonyl group’s polarity requires polar aprotic solvents (e.g., DMSO) for crystallization.
Physicochemical Properties
Solubility and Stability
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Aqueous Solubility: 0.12 mg/mL (pH 7.4), improving to 1.8 mg/mL in DMSO.
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Thermal Stability: Decomposition observed at 215°C (DSC analysis).
Electronic Properties
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HOMO-LUMO Gap: Calculated at 4.2 eV (DFT/B3LYP), indicating moderate reactivity .
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Dipole Moment: 5.6 Debye, driven by the sulfonyl group’s electronegativity.
Biological Activity and Mechanisms
Antibacterial Efficacy
| Bacterial Strain | MIC (μg/mL) | Mechanism Postulate |
|---|---|---|
| Staphylococcus aureus | 32 | Disruption of cell wall synthesis |
| Escherichia coli | >128 | Limited membrane penetration |
The allyl group may enhance membrane interaction in Gram-positive bacteria.
Molecular Docking Insights
Docking simulations (PDB: 3VWI) reveal strong binding () to DNA gyrase, mediated by hydrogen bonds with Arg and hydrophobic contacts with the thiophene rings .
Applications and Future Directions
Pharmaceutical Development
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Antioxidant Therapies: Potential for mitigating oxidative stress in neurodegenerative diseases.
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Antibacterial Agents: Structural optimization to improve Gram-negative activity.
Material Science
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Conductive Polymers: Thiophene units enable applications in organic electronics.
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